5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione
Overview
Description
5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, an imidazolidinedione core, and a diphenylmethyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a diphenylmethyl group through a nucleophilic substitution reaction. This intermediate is then reacted with an imidazolidinedione derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency. The industrial synthesis may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)piperazine: Shares the piperazine and diphenylmethyl moieties but lacks the imidazolidinedione core.
N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]butanamide: Contains similar functional groups but with a different core structure.
Uniqueness
5-{2-[4-(Diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-1,3-diethylimidazolidine-2,4-dione is unique due to its combination of a piperazine ring, an imidazolidinedione core, and a diphenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-1,3-diethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-29-22(25(32)30(4-2)26(29)33)19-23(31)27-15-17-28(18-16-27)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,22,24H,3-4,15-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZGDINALYXFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(=O)N(C1=O)CC)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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